molecular formula C19H23NO4 B11951467 benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 68999-92-8

benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11951467
CAS No.: 68999-92-8
M. Wt: 329.4 g/mol
InChI Key: HLEKRRALEHEIDU-UHFFFAOYSA-N
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Description

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, an ethoxy-oxopropyl chain, and a pyrrole ring substituted with methyl groups

Preparation Methods

The synthesis of benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethoxy-Oxopropyl Chain: This step involves the alkylation of the pyrrole ring with an ethoxy-oxopropyl halide under basic conditions.

    Benzylation: The final step is the benzylation of the carboxylate group using benzyl bromide in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like thiols or amines replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

    Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrole ring, leading to different chemical properties and applications.

    Benzyl 4-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: The presence of a tetrahydroisoquinoline ring introduces additional complexity and potential biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

68999-92-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H23NO4/c1-4-23-17(21)11-10-16-13(2)18(20-14(16)3)19(22)24-12-15-8-6-5-7-9-15/h5-9,20H,4,10-12H2,1-3H3

InChI Key

HLEKRRALEHEIDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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